trans-1,2-Dichloroethylene

Catalog No.
S561312
CAS No.
156-60-5
M.F
C2H2Cl2
ClCH=CHCl
C2H2Cl2
M. Wt
96.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,2-Dichloroethylene

CAS Number

156-60-5

Product Name

trans-1,2-Dichloroethylene

IUPAC Name

(E)-1,2-dichloroethene

Molecular Formula

C2H2Cl2
ClCH=CHCl
C2H2Cl2

Molecular Weight

96.94 g/mol

InChI

InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H/b2-1+

InChI Key

KFUSEUYYWQURPO-OWOJBTEDSA-N

SMILES

C(=CCl)Cl

solubility

less than 1 mg/mL at 64° F (NTP, 1992)
In water, 4.52X10+3 mg/L at 25 °C
In water, 0.63 g/100 g at 25 °C
Slightly soluble in water
Miscible with ethanol, ethyl ether, acetone; very soluble in benzene, chloroform
Solubility in water: poor
0.4%

Synonyms

(E)-1,2-Dichloroethylene; 1,2-trans-Dichloroethene; 1,2-trans-Dichloroethylene; HCC 1130t; NSC 60512; R 1130t; trans-1,2-Dichloroethene; trans-1,2-Dichloroethylene

Canonical SMILES

C(=CCl)Cl

Isomeric SMILES

C(=C/Cl)\Cl

The exact mass of the compound trans-1,2-Dichloroethylene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 64° f (ntp, 1992)in water, 4.52x10+3 mg/l at 25 °cin water, 0.63 g/100 g at 25 °cslightly soluble in watermiscible with ethanol, ethyl ether, acetone; very soluble in benzene, chloroformsolubility in water: poor0.4%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60512. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Dichloroethylenes - Supplementary Records. It belongs to the ontological category of chloroethenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

trans-1,2-Dichloroethylene (CAS 156-60-5) is a highly volatile, chlorinated aliphatic hydrocarbon widely utilized as a precision cleaning solvent and a versatile C2 building block in organic synthesis. Characterized by its low boiling point (48°C), high vapor pressure, and potent solvency, it excels at dissolving heavy greases, fluxes, and oils in critical manufacturing workflows. While flammable in its pure state, it is most commonly procured as the core active cleaning agent in non-flammable azeotropic blends with hydrofluoroethers (HFEs) or hydrofluorocarbons (HFCs). In these formulations, trans-1,2-dichloroethylene provides the aggressive cleaning power necessary for aerospace, medical device, and electronics manufacturing, serving as a critical, EPA SNAP-approved replacement for legacy ozone-depleting and highly toxic chlorinated solvents [1].

Procuring generic '1,2-dichloroethylene' (an undefined mixture of cis and trans isomers) or substituting with other chlorinated solvents introduces severe process liabilities. The cis isomer boils at 60°C, compared to 48°C for the trans isomer; using an isomeric mixture leads to unpredictable evaporation rates, variable vapor degreasing cycle times, and potential residue formation on sensitive components[1]. Furthermore, attempting to substitute trans-1,2-dichloroethylene with legacy solvents like trichloroethylene (TCE) drastically alters the occupational safety profile, requiring stringent and costly engineering controls due to vastly lower permissible exposure limits [2]. Finally, in chemical synthesis, substituting trans-1,2-dichloroethylene with other dihaloalkanes often results in a loss of stereocontrol and high rates of unwanted double-coupling during palladium-catalyzed reactions [3].

Superior Volatility for Residue-Free Vapor Degreasing

For precision cleaning and vapor degreasing, the trans isomer of 1,2-dichloroethylene is heavily favored over the cis isomer due to its distinct thermal profile. trans-1,2-Dichloroethylene exhibits a boiling point of 48°C and a high vapor pressure of approximately 336 mmHg at 25°C, compared to the cis isomer's boiling point of 60°C and lower vapor pressure [1]. This lower boiling point and higher volatility ensure rapid, residue-free evaporation from intricate electronic or aerospace components, minimizing cycle times in industrial vapor degreasers.

Evidence DimensionBoiling point and vapor pressure
Target Compound Datatrans-1,2-DCE: 48°C boiling point (Vapor pressure ~336 mmHg at 25°C)
Comparator Or Baselinecis-1,2-DCE: 60°C boiling point (Vapor pressure ~201 mmHg at 25°C)
Quantified Difference12°C lower boiling point and >65% higher vapor pressure for the trans isomer.
ConditionsStandard atmospheric pressure, precision cleaning applications.

The lower boiling point allows for faster drying times and reduces thermal stress on sensitive electronic components during continuous vapor degreasing.

Favorable Occupational Exposure Limits vs. Legacy Solvents

As environmental and safety regulations phase out legacy chlorinated solvents, trans-1,2-dichloroethylene serves as an EPA SNAP-approved alternative with a vastly superior safety profile. The American Conference of Governmental Industrial Hygienists (ACGIH) sets the Threshold Limit Value (TLV) for trans-1,2-dichloroethylene at 200 ppm (8-hour TWA) [1]. In stark contrast, benchmark legacy solvents like trichloroethylene (TCE) and perchloroethylene have strict TLVs of 10 ppm and 25 ppm, respectively. This order-of-magnitude difference in permissible exposure provides a critical margin of safety for industrial scale-up.

Evidence DimensionACGIH Threshold Limit Value (TLV)
Target Compound Datatrans-1,2-DCE: 200 ppm (8-hr TWA)
Comparator Or BaselineTrichloroethylene (TCE): 10 ppm (8-hr TWA)
Quantified Difference20-fold higher permissible exposure limit for trans-1,2-DCE.
ConditionsWorkplace air concentration monitoring (8-hour Time-Weighted Average).

Enables regulatory compliance and reduces the need for extreme engineering controls required when handling highly toxic legacy solvents.

Stable Azeotrope Formation for Non-Flammable Formulations

While trans-1,2-dichloroethylene is flammable on its own, it is uniquely suited for formulation into non-flammable azeotropes with hydrofluoroethers (HFEs). Because it forms true azeotropes (e.g., blending with HFE-7100), the resulting fluid maintains a constant liquid and vapor composition at its boiling point [1]. This prevents the flammable trans-1,2-dichloroethylene from fractionating and concentrating in the vapor phase during continuous degreasing cycles, a stability that cannot be achieved with simple, non-azeotropic solvent mixtures.

Evidence DimensionVapor-liquid phase composition stability
Target Compound Datatrans-1,2-DCE/HFE azeotropes: Constant composition at boiling point
Comparator Or BaselineSimple solvent mixtures: Fractionation and concentration of flammable components
Quantified DifferenceZero compositional drift during boiling/condensation cycles.
ConditionsContinuous vapor degreasing equipment.

Guarantees that the solvent remains non-flammable and consistent in solvency power throughout extended industrial use and recycling.

High Chemoselectivity in Palladium-Catalyzed Cross-Coupling

In organic synthesis, trans-1,2-dichloroethylene is a highly valuable C2 building block for constructing conjugated dienes and enynes. Under palladium catalysis (e.g., Suzuki or Sonogashira conditions), trans-1,2-dichloroethylene exhibits exceptional chemoselectivity, undergoing monocoupling at room temperature to yield stereopure vinyl chlorides (often >80% yield)[1]. Even with low equivalents of the dihalide, double coupling is suppressed due to the lower-energy transition state for the initial oxidative addition, distinguishing its reactivity from other dihaloethylenes.

Evidence DimensionMonocoupling yield and stereoretention
Target Compound Datatrans-1,2-DCE: >80% yield of monocoupled vinyl chloride at room temperature
Comparator Or BaselineStandard dihaloalkanes: Prone to double coupling or requiring elevated temperatures
Quantified DifferenceNear-complete suppression of double coupling at room temperature.
ConditionsPalladium-catalyzed cross-coupling (e.g., Pd(PPh3)2Cl2).

Provides synthetic chemists with a reliable, high-yield route to stereodefined vinyl chlorides without the waste and purification challenges of over-coupled byproducts.

Precision Vapor Degreasing in Electronics Manufacturing

Due to its low boiling point (48°C) and high vapor pressure, trans-1,2-dichloroethylene is the optimal choice for defluxing printed circuit boards and cleaning intricate aerospace components where rapid, residue-free evaporation is mandatory to maintain production throughput [1].

Formulation of Non-Flammable Azeotropic Solvents

It is the preferred active solvency agent for chemical formulators creating drop-in replacements for legacy Novec fluids. By blending trans-1,2-dichloroethylene with hydrofluoroethers (HFEs), manufacturers achieve stable, non-flammable azeotropes that retain aggressive cleaning power without compositional drift [1].

Stereoselective Pharmaceutical and Natural Product Synthesis

trans-1,2-Dichloroethylene is prioritized by synthetic chemists as a C2 building block in palladium-catalyzed cross-coupling reactions. Its unique ability to undergo room-temperature monocoupling without unwanted double-coupling makes it ideal for synthesizing complex conjugated dienes and enynes [2].

Physical Description

1,2-dichloroethylene, (trans isomers) is a clear colorless liquid with a pleasant odor. Flash point 43°F.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor.

Color/Form

Colorless, light liquid

XLogP3

1.9

Boiling Point

117 °F at 745 mm Hg (NTP, 1992)
54.4 °C
47.64 °C
55 °C
118-140°F

Flash Point

43 °F (NTP, 1992)
6.0 °C (42.8 °F) - closed cup
2 °C c.c.
36-39°F

Vapor Density

3.34 (NTP, 1992) (Relative to Air)
3.67 g/L at bp at 760 mm Hg
Relative vapor density (air = 1): 3.34

Density

1.2743 at 77 °F (NTP, 1992)
1.2565 g/cu cm at 20 °C
Relative density (water = 1): 1.28
(77°F): 1.27

LogP

1.86 (LogP)
log Kow = 2.09
2

Odor

Sweetish

Melting Point

-58 °F (NTP, 1992)
-64.9 °C
-49.8 °C
-57 to -115°F

UNII

41799BI61U

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (20.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (99.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H336 (17.18%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H412 (99.39%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: trans-1,2-Dichloroethylene is a colorless, light liquid. It has a sweet odor. It is soluble in water. USE: trans-1,2-Dichloroethylene is used in refrigerants and in solvents. It is also used as an intermediate in the production of polymers and other chemicals. EXPOSURE: Workers who produce or use trans-1,2-dichloroethylene may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in air or consumption of contaminated drinking water. If trans-1,2-dichloroethylene is released to the environment, it will be broken down in air by reaction with hydroxyl radicals and ozone. It is not expected to be broken down in the air by sunlight. It will volatilize into air from soil and water surfaces. It is expected to move easily through soil. It may be broken down by microorganisms under anaerobic conditions. It is not expected to build up in fish. RISK: Minimal eye irritation has been reported in humans exposed to moderate air levels of trans-1,2-dichloroethylene. Nervous system effects (nausea, headache, drowsiness) are the primary effects reported in humans after breathing in high levels of trans-1,2-dichloroethylene. Loss of consciousness and potentially death may occur from breathing in very high levels of a mixture of trans- and cis-1,2-dichloroethylene. One study reported a potential association between male breast cancer risk and low-level exposure to trans-1,2-dichloroethylene (and other chemicals) in drinking water. Childhood cancers were not increased in children of mothers that drank water containing low-level exposure to trans-1,2-dichloroethylene (and other chemicals) during pregnancy. Damage to the heart, liver, and lungs were observed in laboratory animals exposed to high-to-very high air levels of trans-1,2-dichloroethylene. Changes in the blood and immune system were observed at moderate air levels. Damage to liver and heart were observed in animals fed high levels of trans-1,2-dichloroethylene. Changes in blood and immune system were observed at low to moderate oral doses. Data on the potential for trans-1,2-dichloroethylene to cause infertility in laboratory animals were not available. No evidence of abortion was observed in laboratory animals exposed to high air levels of trans-1,2-dichloroethylene during pregnancy. Data on the potential for trans-1,2-dichloroethylene to cause birth defects were not available, but decreased offspring body weight was observed at high air levels of trans-1,2-dichloroethylene that also caused weight loss in mothers. Data on the potential for trans-1,2-dichloroethylene to cause cancer in laboratory animals were not available. The U.S. EPA IRIS program determined that data are inadequate for an assessment of the human carcinogenic potential of trans-1,2-dichloroethylene based on the absence of cancer studies in humans or animals. The potential for trans-1,2-dichloroethylene to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

200 mm Hg at 57 °F ; 400 mm Hg at 87.4° F (NTP, 1992)
3.31X10+2 mm Hg at 25 °C
180-265 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

156-60-5
540-59-0

Wikipedia

(1E)-1,2-dichloroethylene

Use Classification

Chemical Classes -> Volatile organic compounds
Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Preparation of trans-form: Adler, United States of America patent 2440997 (1948 to Stockholms Superfosfot Fabriks Aktiebolag).
Dichloroethylenes (cis: [156-59-2]; trans: [156-60-5]) often occur as an isomeric mixture during the production of chlorinated hydrocarbons, where they are produced by sidereactions, e.g., by thermal decomposition of 1,1,2-trichloroethane or from acetylene by chlorine addition. The isomers can be separated by fractional distillation.
In the thermal dehydrochlorination of 1,1,2-trichloroethane, the 1,2-dichloroethylenes are obtained together with the 1,1-isomer. With increasing temperature, formation of the 1,2-isomers increases. The trans isomer is preferentially formed. With catalysts, the individual ratios can be varied to some extent. /1,2-Dichloroethylenes/

General Manufacturing Information

All other basic organic chemical manufacturing
Miscellaneous manufacturing
Plastics product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Wholesale and retail trade
Ethene, 1,2-dichloro-, (1E)-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
Trans-isomer is more widely used in industry than either the cis-isomer or the commercial mixture.
Because of the relatively low demand for 1,2- dichloroethylenes they are not deliberately produced in large quantities. They occur as byproducts in some processes, such as the production of vinyl chloride, trichloroethylene, and tetrachloroethylene and can be withdrawn and purified if required. /1,2-Dichloroethylenes/
The 1,2-dichloroethylenes are commercially unimportant, because they do not polymerize, have relatively low boiling points, and can form explosive mixtures with air. In applications where dichloroethylenes could be used as solvents and for low temperature extraction processes, they have been replaced by methylene chloride, which has a higher solvency, is readily available, and is based on less expensive feedstocks. /1,2-Dichloroethylenes/

Analytic Laboratory Methods

Method: NIOSH 1003, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: 1,2-dichloroethylene; Matrix: air; Detection Limit: 2.0 ug/sample. /1,2-Dichloroethylene/
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: trans-1,2-dichloroethylene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.19 ug/L.
Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: trans-1,2-dichloroethylene; Matrix: municipal and industrial discharges; Detection Limit: 0.1 ug/L.
Method: EPA-EAD 624; Procedure: gas chromatography/mass spectrometry; Analyte: trans-1,2-dichloroethylene; Matrix: water; Detection Limit: 1.6 ug/L.
For more Analytic Laboratory Methods (Complete) data for trans-1,2-Dichloroethylene (18 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2-8 °C. Light sensitive. Air and moisture sensitive. Refrigerate before opening. Storage class (TRGS 510): 3: Flammable liquids.

Interactions

Several nitriles, including allylnitrile and cis-crotononitrile, have been shown to be ototoxic and cause hair cell degeneration in the auditory and vestibular sensory epithelia of mice. However, these nitriles can also be lethal due in large part to the microsomal metabolic release of cyanide, which is mostly dependent on the activity of the 2E1 isoform of the cytochrome P450 (CYP2E1). In this study, we co-administered mice with a nitrile and, to reduce their lethal effects, a selective CYP2E1 inhibitor: diallylsulfide (DAS) or trans-1,2-dichloroethylene (TDCE). Both in female 129S1/SvImJ (129S1) mice co-treated with DAS and cis-crotononitrile and in male RjOrl:Swiss/CD-1 (Swiss) mice co-treated with TDCE and allylnitrile, the nitrile caused a dose-dependent loss of vestibular function, as assessed by a specific behavioral test battery, and of hair cells, as assessed by hair bundle counts using scanning electron microscopy. In the experiments, the CYP2E1 inhibitors provided significant protection against the lethal effects of the nitriles and did not diminish the vestibular toxicity as assessed by behavioral effects in comparison to animals receiving no inhibitor. Additional experiments using a single dose of allylnitrile demonstrated that TDCE does not cause hair cell loss on its own and does not modify the vestibular toxicity of the nitrile in either male or female 129S1 mice. In all the experiments, high vestibular dysfunction scores in the behavioral test battery predicted extensive to complete loss of hair cells in the utricles. This provides a means of selecting animals for subsequent studies of vestibular hair cell regeneration or replacement.
Environmental and occupational exposures are typically to mixtures of chemicals, although most toxicity information is for individual compounds. Interactions between chemicals may involve pharmacokinetic and/or pharmacodynamic effects resulting in modulation of toxicity. Therefore, physiologically based pharmacokinetic modeling has been used to analyze data describing the metabolism of vinyl chloride (VC) and trichloroethylene (TCE) mixtures in rats. A single saturable pathway was modeled, representing cytochrome P450 2E1. This was partially validated using preexposure to trans-1,2-dichloroethylene (tDCE) which virtually eliminated in vivo metabolism of both VC and TCE at low concentrations. Microsomes from tDCE-exposed animals showed inhibition of metabolism of P450 2E1 substrates (chlorzoxazone, p-nitrophenol, and TCE) and no effect on 7-ethoxycoumarin deethylation. Studies with liver microsomes from VC-exposed animals found that neither suicide inhibition nor induction occurred during 6-hr exposures to high concentrations. Therefore, these effects were not modeled. Modeling of mixtures of VC and TCE was successful only using competitive inhibition, as might be predicted for cytochrome P450 2E1 substrates, and not uncompetitive or noncompetitive inhibition. These results were further confirmed by determining the depletion of glutathione due to VC metabolism. The validation of a detailed model for the inhibition kinetics of metabolism of these two compounds permits better understanding of the implications of coexposures for toxicity. It is notable that competitive inhibition only becomes significant at relatively high concentrations (tens of ppm), while at typical low environmental concentrations (ppb), absorption is perfusion limited and enzyme is in excess so that the chemicals will be metabolized independently.

Stability Shelf Life

Stable under recommended storage conditions.
Noticeable subject to air oxidation.

Dates

Last modified: 08-15-2023

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